molecular formula C13H22Cl2N2O B2989470 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride CAS No. 2034511-64-1

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2989470
CAS No.: 2034511-64-1
M. Wt: 293.23
InChI Key: DIFZNIFBYHWKPO-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with a unique structure that includes a phenylpiperazine moiety.

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylpiperazine moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly as a scaffold for designing drugs targeting neurological disorders.

    Drug Discovery:

    Chemical Biology: It is utilized in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

    2-(4-Phenylpiperazin-1-yl)propan-1-amine: Similar in structure, this compound is used in proteomics research and has applications in studying protein interactions.

The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in scientific research and drug development.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-12(11-16)14-7-9-15(10-8-14)13-5-3-2-4-6-13;;/h2-6,12,16H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFZNIFBYHWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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